molecular formula C15H13N3O2 B215401 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B215401
M. Wt: 267.28 g/mol
InChI Key: NBMJWRUUKNHYGZ-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as HPMC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling cascades. Some studies have suggested that 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile may act as a free radical scavenger, thereby reducing oxidative stress and inflammation in cells.
Biochemical and Physiological Effects
1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been shown to exert various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been shown to reduce the production of pro-inflammatory cytokines in cells, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in lab experiments is its relatively low cost and easy availability. Additionally, this compound has been shown to exhibit a wide range of pharmacological activities, making it a versatile tool for researchers. However, one of the main limitations of using 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. For example, further studies could explore the mechanisms underlying its pharmacological activities, as well as its potential applications in the treatment of various diseases. Additionally, new synthetic methods could be developed to improve the yield and purity of 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, making it more accessible to researchers. Finally, studies could investigate the potential synergistic effects of 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with other compounds, which may enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the condensation of 3-hydroxybenzaldehyde, malononitrile, and methyl acetoacetate in the presence of a catalyst such as piperidine. This reaction leads to the formation of a yellow crystalline product, which is then purified and characterized using various analytical techniques such as NMR spectroscopy.

Scientific Research Applications

1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

properties

Product Name

1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H13N3O2/c1-10-6-11(2)18(15(20)14(10)8-16)17-9-12-4-3-5-13(19)7-12/h3-7,9,19H,1-2H3/b17-9+

InChI Key

NBMJWRUUKNHYGZ-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC(=CC=C2)O)C#N)C

SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)O)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)O)C#N)C

Origin of Product

United States

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